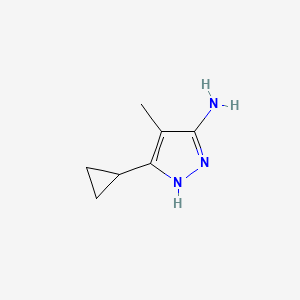

3-cyclopropyl-4-methyl-1H-pyrazol-5-amine

描述

3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclopropyl substituent at position 3 and a methyl group at position 3. The cyclopropyl group introduces ring strain and conformational rigidity, while the methyl group enhances hydrophobicity. This compound has attracted industrial interest, with 6 patents filed (e.g., CAS 886371-81-9), though academic literature remains sparse .

属性

IUPAC Name |

5-cyclopropyl-4-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-4-6(5-2-3-5)9-10-7(4)8/h5H,2-3H2,1H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQBFNPNPSVDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187027-13-9 | |

| Record name | 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine exhibit notable antimicrobial properties. A series of substituted compounds were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The studies demonstrated that certain derivatives showed potent antibacterial activity comparable to established antibiotics like streptomycin . Additionally, antifungal assays revealed effectiveness against mycotoxic strains such as Fusarium verticillioides and Aspergillus species, highlighting their potential as therapeutic agents in treating infections caused by resistant pathogens .

Anti-inflammatory Properties

The compound's mechanism of action involves modulation of enzymatic activity and receptor signaling pathways, which can lead to anti-inflammatory effects. This property positions it as a candidate for developing new anti-inflammatory drugs, potentially offering alternatives to existing treatments with fewer side effects.

Organic Synthesis Utility

This compound serves as a versatile scaffold in organic synthesis. Its unique structural features allow for various functionalizations that can yield new bioactive molecules. The compound can be synthesized through cyclization reactions involving cyclopropyl hydrazine and 4-methyl-1H-pyrazole derivatives, with different reaction conditions affecting the outcomes.

Table 1: Synthetic Pathways for this compound

| Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Cyclization | Cyclopropyl hydrazine + 4-methyl pyrazole | DMSO, heating | Formation of pyrazole ring |

| Functionalization | Various electrophiles | Polar solvents (e.g., DMSO) | Diverse derivatives |

Structural Characteristics

The molecular formula of this compound is C9H12N4, indicating a stable structure due to the cyclopropyl group which enhances its reactivity compared to other pyrazole derivatives. The presence of nitrogen atoms in the pyrazole ring contributes to its diverse chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Study on Antimicrobial Derivatives

A study synthesized a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amines and evaluated their antibacterial and antifungal activities. Among these, specific compounds demonstrated significant efficacy against standard bacterial strains and mycotoxic fungi, suggesting structure-activity relationships that could guide future drug development .

Development of Fungal-selective Inhibitors

Another research project focused on aminopyrazole-substituted resorcylate amides, which included this compound as a key component in their design. These compounds exhibited broad-spectrum antifungal activity through inhibition of heat shock protein 90 (Hsp90), showcasing the compound's versatility in therapeutic applications .

作用机制

The mechanism by which 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic outcomes. The exact mechanism can vary based on the biological context and the specific derivatives involved.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine with similar pyrazole derivatives:

Key Observations :

- Cyclopropyl vs.

- Methyl vs.

Spectral Comparison :

- ¹H NMR : The cyclopropyl protons in the target compound resonate at δ 0.66–0.98 ppm (split into two doublets), distinct from aryl protons in 3-(4-chlorophenyl) analogs (δ 7.0–7.5 ppm) .

- MS-ESI : The target compound exhibits [M–H]⁻ at m/z 248.0 , while halogenated analogs (e.g., 3-chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine) show higher molecular ions (e.g., m/z 196 [M+H]⁺) due to chlorine/bromo inclusion .

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Packing: Derivatives like (4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one () exhibit hydrogen-bonded networks involving NH₂ and carbonyl groups. The target compound’s amine group likely participates in similar interactions, influencing solubility and crystal stability .

- Graph Set Analysis: Hydrogen-bonding patterns (e.g., R₂²(8) motifs) are common in pyrazole amines, with substituents like chloro or bromo altering donor-acceptor distances .

生物活性

3-Cyclopropyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

The molecular formula of this compound is , with a molar mass of approximately 164.22 g/mol. The compound's structure facilitates interactions with various biological targets, influencing enzyme activity and receptor signaling pathways.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors, which may modulate their activity. This modulation can lead to therapeutic effects, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : It may inhibit pathways involved in inflammation.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated several substituted derivatives against standard strains of both Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| 9d | Effective | Moderate |

| 9g | Highly Effective | Effective |

| 9h | Effective | Moderate |

The compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing potent antibacterial properties comparable to established antibiotics like streptomycin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring and substituents significantly influence biological activity. For instance, the introduction of different alkyl or aryl groups can enhance antimicrobial efficacy or alter pharmacokinetic properties .

Study on Antimicrobial Efficacy

A comprehensive study synthesized a series of pyrazole derivatives, including this compound, to evaluate their antibacterial and antifungal activities. Among the tested compounds, certain derivatives demonstrated remarkable potency against resistant strains of bacteria and fungi, suggesting potential for therapeutic development .

Anti-inflammatory Potential

In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent. This effect may be attributed to its ability to modulate signaling pathways associated with inflammation .

准备方法

Synthetic Routes and Key Precursors

The primary synthetic strategy for 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine involves the cyclization of cyclopropyl hydrazine with 4-methyl-1H-pyrazole derivatives or related intermediates. The reaction typically proceeds under acidic conditions to facilitate ring closure and amine installation.

-

- Cyclopropyl hydrazine

- Methyl acetoacetate or 4-methyl-1H-pyrazole derivatives

General Reaction Scheme:

Cyclopropyl hydrazine + 4-methyl-1H-pyrazole derivative → Cyclization → this compound

This method leverages the nucleophilicity of hydrazine and the electrophilic sites on the pyrazole precursor to form the heterocyclic ring system with the amino substituent at the 5-position.

Reaction Conditions and Optimization

The synthesis is sensitive to reaction parameters such as solvent, temperature, catalyst, and reaction time. Industrial and laboratory protocols optimize these to maximize yield and purity.

Solvents: Polar solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used. Ethanol at elevated temperatures (~50 °C) has shown to improve yields in related pyrazol-5-amine syntheses.

Catalysts/Acid Promoters: Acidic conditions are crucial for cyclization. Brønsted acids such as p-toluenesulfonic acid (p-TsOH) are often employed to promote ring closure and dehydration steps in pyrazole synthesis.

Temperature: Moderate heating (40–60 °C) typically enhances reaction rates and yields without decomposing sensitive intermediates.

Reaction Time: Reaction times vary from minutes to several hours depending on scale and method, with microwave-assisted reactions providing rapid synthesis in some cases.

Industrial Scale Production

For large-scale synthesis, continuous flow reactors are used to ensure consistent product quality and high throughput. These systems allow precise control over temperature, pressure, and reactant feed rates, optimizing cyclization efficiency and minimizing by-products.

Advantages of Continuous Flow:

- Enhanced heat and mass transfer

- Improved safety for handling reactive intermediates

- Scalability with reproducibility

-

- Controlled mixing of cyclopropyl hydrazine and methylated pyrazole precursors

- Acid catalysis under continuous flow conditions

- In-line purification steps to isolate the target amine with high purity

Representative Experimental Data and Yields

While direct yield data for this compound are limited, analogous pyrazol-5-amine syntheses provide insight into expected outcomes.

These data suggest that polar solvents and acid catalysis at moderate to high temperatures favor efficient synthesis of pyrazole amines structurally related to this compound.

Mechanistic Insights

The preparation involves several key mechanistic steps:

- Protonation and Activation: Acid catalysts protonate carbonyl or hydrazine groups, increasing electrophilicity.

- Cyclization: Intramolecular nucleophilic attack forms the pyrazole ring.

- Dehydration: Removal of water stabilizes the heterocyclic system.

- Amination: The amino group at position 5 is introduced or retained through controlled reaction conditions.

These steps are supported by spectroscopic and crystallographic studies in related pyrazole syntheses, confirming the structure and purity of the final compound.

Summary Table of Preparation Methods

| Method Type | Precursors | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cyclization of hydrazine derivatives | Cyclopropyl hydrazine + methylated pyrazole | Acidic, polar solvent, 40–120 °C | 60–86 | Common laboratory and industrial route |

| Domino multicomponent reactions | Arylglyoxals + pyrazol-5-amines | p-TsOH, DMF, microwave, 120 °C | ~63 | Efficient for fused pyrazole derivatives |

| Oxidative coupling | Pyrazol-5-amines + Iodine + TBHP | EtOH, 50 °C | Up to 86 | Used for functionalized pyrazole amines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。